molecular formula C7H6N2O2S B1399131 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid CAS No. 1017273-59-4

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No. B1399131
M. Wt: 182.2 g/mol
InChI Key: AQIPOVXEAHMJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1017273-59-4 . It has a molecular weight of 182.2 and its IUPAC name is 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is 1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Activity

3-Methylimidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for various biological activities. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates were prepared and tested for their anti-inflammatory, analgesic, and antipyretic activities, along with their ulcerogenic potential (Abignente et al., 1983). Similarly, 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives have been synthesized and reacted with amines, leading to various amide derivatives with potential biological significance (Peterlin-Mašič et al., 2000).

Heterocyclic Analogs

In another study, heterocyclic analogs of α-aminoadipic acid and its esters were developed based on the imidazo[2,1-b][1,3]thiazole ring system. This involved free-radical bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate to create versatile building blocks for further chemical synthesis (Šačkus et al., 2015).

Fungicide and Antimicrobial Activities

Research has also focused on the antimicrobial and fungicide potential of these compounds. For example, new compounds with structures like 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and tested for antimicrobial activity against various bacterial strains and fungi, showing potential in the development of new antimicrobial agents (Ur et al., 2004).

Potential Novel Prodrugs

Furthermore, mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones were synthesized and evaluated as potential novel prodrugs of methimazole, an existing drug. These compounds were found to produce methimazole upon alkaline hydrolysis, demonstrating a new approach in drug design and delivery (Coburn et al., 1981).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid” were not found in the search results, imidazo[2,1-b]thiazoles have been the subject of research due to their potential biomedical applications .

properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIPOVXEAHMJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719210
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid

CAS RN

1017273-59-4
Record name 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Reactant of Route 2
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Reactant of Route 3
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Reactant of Route 5
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.